molecular formula C24H25N5O2 B2494839 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941884-90-8

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No. B2494839
CAS RN: 941884-90-8
M. Wt: 415.497
InChI Key: QOFUNKGPSOFXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the title compound often involves multi-step reactions, starting from simple precursors to obtain more complex heterocyclic compounds. Abdelrazek et al. (2014) described a method for synthesizing new pyrazole, pyrimidine, and pyridazine derivatives from 3-oxo-3,N-diphenylpropionamide, which can serve as a basis for synthesizing the title compound through modifications of the synthetic route to incorporate the specific substitutions required for its structure (Abdelrazek et al., 2014).

Molecular Structure Analysis

The analysis of the molecular structure of heterocyclic compounds like the title compound often involves spectroscopic methods. Naveen et al. (2021) conducted a comprehensive study involving spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis to characterize a novel pyrazole derivative, which can be analogous to the characterization methods suitable for our compound of interest (Naveen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of the title compound can be inferred from studies on similar heterocyclic compounds. Modi et al. (2016) investigated the methylene-bridged dimerization of imidazo[1,2-a]pyridines, which provides insights into the types of chemical reactions that similar compounds can undergo, indicating potential reactivity patterns for our compound (Modi et al., 2016).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity can be crucial for understanding the application potential of the title compound. The synthesis and characterization of pyrazole derivatives by Naveen et al. (2021) included an analysis of physical properties that can serve as a reference for similar analyses on the title compound (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential applications, can be extrapolated from studies on similar compounds. For example, the work by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source provides insights into the chemical behavior and potential synthetic applications of similar heterocyclic compounds (Kaswan et al., 2016).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Routes and Biological Activity : New and efficient synthetic routes for derivatives of pyrazolo[3,4-d]pyridazines, including structures similar to the specified compound, have been developed. These compounds have shown significant inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
  • Antimicrobial and Anticancer Properties : Novel pyrazole derivatives with pyrazolo[3,4-d]pyridazine structures have demonstrated high antimicrobial and anticancer activities, comparing favorably with reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Material Science

  • Disperse Dyes in Textile Industry : Pyrazolo[3,4-d]pyridazine derivatives have been used as disperse dyes on polyester fabrics, displaying a range of hues from orange-yellow to orange-red. Their spectral characteristics and fastness properties have been evaluated, indicating potential applications in the textile industry (Deeb, El-Hossami, & Abdelgawad, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazolo[3,4-d]pyrimidines are known to have anticancer and antimicrobial properties, exerted by the inhibition of eukaryotic protein kinases .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-20(13-17(16)2)29-23-21(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFUNKGPSOFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.